molecular formula C19H21ClN4O3 B4398350 (3-Chloro-4-methylphenyl)-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]methanone

(3-Chloro-4-methylphenyl)-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]methanone

Cat. No.: B4398350
M. Wt: 388.8 g/mol
InChI Key: DUZBWUFEMURSEI-UHFFFAOYSA-N
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Description

(3-Chloro-4-methylphenyl)-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]methanone is an organic compound that belongs to the class of aromatic amines This compound is characterized by its complex structure, which includes a piperazine ring, a nitro group, and a benzoyl group with a chlorine and methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-methylphenyl)-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]methanone typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to begin with the nitration of a benzene derivative to introduce the nitro group. This is followed by the Friedel-Crafts acylation to attach the benzoyl group. The piperazine ring is then introduced through a nucleophilic substitution reaction. The final step involves the methylation of the amine group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-methylphenyl)-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chlorine atom can produce a variety of substituted benzoyl compounds .

Scientific Research Applications

(3-Chloro-4-methylphenyl)-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-4-methylphenyl)-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and the piperazine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-4-methylphenyl)-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]methanone is unique due to the presence of both the piperazine ring and the nitro group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

(3-chloro-4-methylphenyl)-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3/c1-13-3-4-14(11-16(13)20)19(25)23-9-7-22(8-10-23)15-5-6-18(24(26)27)17(12-15)21-2/h3-6,11-12,21H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZBWUFEMURSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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